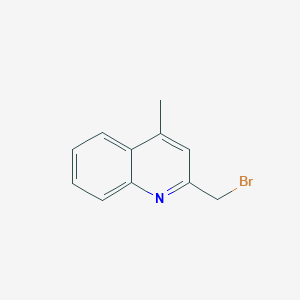

2-(Bromomethyl)-4-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-4-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFOEWFLPQMEQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619378 | |

| Record name | 2-(Bromomethyl)-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848696-87-7 | |

| Record name | 2-(Bromomethyl)-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromomethyl 4 Methylquinoline and Analogous Structures

Direct Halogenation Approaches

Direct halogenation, particularly at the benzylic position of alkyl-substituted quinolines, is a primary strategy for synthesizing 2-(bromomethyl)-4-methylquinoline. This involves the use of specific brominating agents that favor radical substitution over electrophilic addition to the aromatic rings.

Benzylic Bromination using N-Bromosuccinimide (NBS)

The most common and effective method for the benzylic bromination of alkyl-substituted aromatic compounds is the use of N-Bromosuccinimide (NBS). libretexts.orglibretexts.org This reagent is favored because it provides a low, constant concentration of molecular bromine (Br₂) and bromine radicals, which promotes the desired radical substitution at the benzylic position while minimizing competing reactions. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction is typically initiated by light (photolysis) or a radical initiator like dibenzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN). researchgate.netnih.govgoogle.com

The reaction proceeds via a free-radical chain mechanism. numberanalytics.combyjus.com Initiation involves the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in the small amount of Br₂ present, forming bromine radicals. libretexts.orgbyjus.com In the propagation step, a bromine radical abstracts a hydrogen atom from the methyl group at the benzylic position (the carbon adjacent to the aromatic ring system), forming a resonance-stabilized benzylic radical. libretexts.orgyoutube.com This benzylic radical is more stable than other potential alkyl radicals, which is why bromination occurs selectively at this site. libretexts.orgchemistrysteps.com The benzylic radical then reacts with a molecule of Br₂ to yield the final product, this compound, and another bromine radical, which continues the chain reaction. youtube.com

For N-acyl-2,2,4-trimethyl-1,2-dihydroquinolines, bromination with NBS in the presence of benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄) selectively occurs at the 4-positioned methyl group. researchgate.net

Application of Molecular Bromine in Selectivity Studies

While NBS is generally preferred for benzylic bromination, molecular bromine (Br₂) can also be employed, particularly in studies focused on understanding reaction selectivity. masterorganicchemistry.comyoutube.com Direct halogenation of quinoline (B57606) with Br₂ typically occurs on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring, unless the pyridine moiety is activated by strong electron-donating groups. researchgate.net

Studies on 8-substituted quinolines have shown that the ratio of mono- to di-bromo derivatives can be controlled by adjusting the equivalents of Br₂ used. For instance, reacting 8-hydroxyquinoline (B1678124) with varying amounts of bromine can yield mixtures of 5-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline. acgpubs.orgresearchgate.net Achieving high selectivity for a single product often requires careful optimization of the reaction conditions. acgpubs.org In some cases, bromination of quinoline with Br₂ can initially form a bromine salt. researchgate.net

Impact of Reaction Parameters: Reagents, Solvents, and Catalysis

The outcome and efficiency of the bromination of quinoline derivatives are highly dependent on various reaction parameters, including the choice of solvent, reagents, and the presence of catalysts.

Solvents: The traditional solvent for NBS bromination, carbon tetrachloride (CCl₄), is effective but has been largely phased out due to its toxicity and environmental impact. rsc.orgsciforum.net Research has focused on finding greener alternatives. Solvent-free, solid-state reactions using NBS have demonstrated high regio- and stereo-selectivity in the benzylic bromination of diquinoline compounds. rsc.orgresearchgate.net Other solvents like dichloromethane, acetonitrile, and even ionic liquids have been used successfully. sciforum.netgla.ac.uk The solvent can also influence the reaction's direction; for example, bromination of N-acyl-2,2,4-trimethyl-1,2-dihydroquinolines with NBS in CCl₄ attacks the 4-methyl group, but in a polar solvent like DMF, the reaction can proceed at position 3 of the quinoline ring. researchgate.net

Reagents and Catalysts: The choice of brominating agent is critical. NBS is the standard for selective benzylic bromination. libretexts.org For electrophilic aromatic bromination on the quinoline ring, Br₂ is common. researchgate.net The use of radical initiators like AIBN or dibenzoyl peroxide is often necessary, especially in reactions that are not photochemically initiated. nih.govgoogle.com Additionally, Lewis acids such as tetrachlorosilane (B154696) (SiCl₄), ZrCl₄, and AlCl₃ have been shown to catalyze benzylic bromination with NBS at room temperature, avoiding the need for high temperatures or harsh initiators. sciforum.net

| Substrate | Brominating Agent | Catalyst/Initiator | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| N-acyl-2,2,4-trimethyl-1,2-dihydroquinoline | NBS | Bz₂O₂ | CCl₄ | Selective bromination at the 4-methyl group. | researchgate.net |

| N-acyl-2,2,4-trimethyl-1,2-dihydroquinoline | NBS | None | DMF | Bromination occurs at position 3 with allylic rearrangement. | researchgate.net |

| 8-Hydroxyquinoline | Br₂ (2.1 equiv.) | None | CH₃CN/CH₂Cl₂ | High yield (90%) of the 5,7-dibromo derivative. | acgpubs.org |

| 8-Hydroxyquinoline | Br₂ (1.5 equiv.) | None | CH₃CN | Mixture of 5,7-dibromo and 7-bromo derivatives. | acgpubs.org |

| Substituted Toluenes | NBS | SiCl₄ | CH₃CN | Efficient benzylic bromination at room temperature. | sciforum.net |

| 1,2,3,4-Tetrahydroquinoline | NBS | AIBN | Benzene | Leads to bromination and dehydrogenation to form polybrominated quinolines. | nih.gov |

Regioselective Control in Bromination Reactions

Achieving regioselectivity—the control of where the bromine atom is placed—is the central challenge in the synthesis of this compound. The substitution pattern is determined by a combination of electronic and steric factors, which dictate the most favorable reaction pathway.

Mechanistic Insights into Regioselectivity (e.g., Radical Pathways, Steric Effects)

The high regioselectivity observed in the benzylic bromination of 2,4-dimethylquinoline (B72138) is a direct consequence of the stability of the radical intermediate formed during the reaction. numberanalytics.com The reaction proceeds via a free-radical pathway, where a hydrogen atom is abstracted from one of the methyl groups. byjus.com The benzylic C-H bonds of the methyl groups are significantly weaker than other C-H bonds in the molecule because their homolytic cleavage leads to a resonance-stabilized benzylic radical. libretexts.orgchemistrysteps.com

The radical can be stabilized by delocalization of the unpaired electron into the quinoline ring system. The methyl group at the 2-position (an alpha-position to the nitrogen) is generally more reactive towards radical halogenation than the methyl group at the 4-position. This enhanced reactivity is attributed to the electronic influence of the heterocyclic nitrogen atom, which can further stabilize the adjacent radical.

Steric effects also play a role. In some cases, ring closure reactions to form quinolines are regioselective, with cyclization occurring at the position with less steric hindrance. sci-hub.se While this applies to synthesis of the quinoline core itself, similar steric considerations can influence the approach of the brominating agent to the different methyl groups on a pre-formed quinoline ring.

Influence of Quinoline Ring Substituents on Halogenation Direction

Substituents already present on the quinoline ring exert a powerful directing influence on the position of subsequent halogenation. This is particularly true for electrophilic aromatic substitution reactions using molecular bromine. Since the pyridine ring is electron-deficient, direct electrophilic halogenation of an unsubstituted quinoline rarely occurs on this part of the molecule. researchgate.net Instead, substitution is directed towards the more electron-rich benzene ring.

The position of this substitution is controlled by the electronic properties of existing substituents:

Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and amino (-NH₂) groups are strong activating groups and ortho-, para-directors. acgpubs.orgresearchgate.net When present on the quinoline ring, for example at the 8-position, they strongly direct incoming electrophiles (like Br⁺ from Br₂) to the C5 and C7 positions. researchgate.netacgpubs.org

Directing Groups for Remote C-H Functionalization: Some functional groups can direct halogenation to specific, otherwise inaccessible positions. For example, various amide, urea, or phosphoramidate (B1195095) substituents at the 8-position of quinoline can exclusively direct halogenation to the C5 position in a metal-free system. rsc.orgrsc.org

Influence on Benzylic Bromination: Substituents on the ring can also electronically influence the reactivity of the benzylic positions. Electron-donating groups can further stabilize the benzylic radical intermediate, potentially increasing the rate of reaction, while electron-withdrawing groups would have the opposite effect. In the case of N-acyl-2,2,4-trimethyl-1,2-dihydroquinolines, the nature of the N-acyl group determines whether bromination occurs at the 4-methyl group or at the C3 position of the ring. researchgate.net

This directing influence allows for the synthesis of a wide variety of specifically halogenated quinoline derivatives, which serve as versatile building blocks in medicinal chemistry and materials science. researchgate.netbeilstein-journals.org

Multi-Step Synthesis of Bromomethylated Quinoline Precursors

The preparation of this compound often involves multi-step synthetic sequences that begin with the construction of the core quinoline ring system, followed by the introduction or modification of the substituent at the 2-position. These methods offer flexibility in accessing a variety of substituted quinolines.

Friedländer Annulation and Related Cyclization Strategies for Quinoline Formation

The Friedländer annulation is a classic and widely employed method for the synthesis of quinolines. wikipedia.orgnih.gov It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone, in the presence of an acid or base catalyst. wikipedia.orgorganic-chemistry.org This reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to afford the quinoline ring system. wikipedia.org

For the synthesis of precursors to this compound, a suitable 2-aminoaryl ketone would be reacted with a ketone possessing an α-methylene group. The choice of reactants determines the substitution pattern of the resulting quinoline. Various catalysts, including metal salts like indium(III) triflate, have been shown to be highly effective in promoting the Friedländer reaction and controlling selectivity, often under solvent-free conditions. rsc.org Other catalytic systems, such as p-toluenesulfonic acid, iodine, and various Lewis acids, have also been successfully utilized. wikipedia.orgorganic-chemistry.org Recent advancements have focused on developing more environmentally friendly and efficient protocols, including the use of ionic liquids and microwave irradiation. nih.govorganic-chemistry.org

Table 1: Examples of Catalysts Used in Friedländer Quinoline Synthesis

| Catalyst Type | Specific Catalyst Example | Conditions | Reference |

| Lewis Acid | Indium(III) triflate (In(OTf)₃) | Solvent-free | rsc.org |

| Brønsted Acid | p-Toluenesulfonic acid | Solvent-free, Microwave | organic-chemistry.org |

| Halogen | Iodine (I₂) | - | wikipedia.orgorganic-chemistry.org |

| Ionic Liquid | 1-(4-sulfonylbutyl)-3-methylimidazolium trifluoromethanesulfonate | Methanol (B129727), Ultrasonication | nih.gov |

Preparation via Sequential Halogenation and Functional Group Interconversion

An alternative approach to this compound involves the initial synthesis of a suitable quinoline precursor, followed by sequential halogenation and functional group interconversion (FGI). A common strategy starts with 4-methylquinoline (B147181) (lepidine), which can be synthesized through various methods. The methyl group at the 4-position can direct subsequent reactions.

A key step is the bromination of the methyl group at the 2-position. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, in a suitable solvent like carbon tetrachloride. prepchem.com This reaction proceeds via a free-radical mechanism to selectively brominate the methyl group, yielding this compound.

Another pathway involves the synthesis of 4-methylquinolin-2(1H)-one. The methyl group can then be brominated. For instance, acetoacetanilide (B1666496) can undergo bromination in chloroform (B151607) to yield a brominated intermediate, which is then cyclized in concentrated sulfuric acid to produce 4-bromomethyl-1,2-dihydroquinolin-2-one. google.comchemicalbook.com This intermediate can then be further modified. Functional group interconversion is a powerful strategy that allows for the transformation of one functional group into another, providing access to a wider range of derivatives. youtube.com

Table 2: Reagents for Bromination of Methylquinolines

| Reagent | Substrate | Product | Reference |

| N-Bromosuccinimide (NBS) | 4-Methylquinoline | 4-(Bromomethyl)quinoline | prepchem.com |

| Bromine in Chloroform | Acetoacetanilide | Brominated acetoacetanilide | google.com |

Electrophilic Intramolecular Heterocyclization Routes

Electrophilic intramolecular heterocyclization presents another powerful strategy for the construction of the quinoline core. This approach typically involves the cyclization of a suitably substituted aniline (B41778) derivative containing an alkyne or alkene moiety. nih.gov For example, N-(2-alkynyl)anilines can undergo a 6-endo-dig electrophilic cyclization when treated with an electrophilic halogen source like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). nih.gov This reaction proceeds under mild conditions and affords halogen-substituted quinolines in good yields. nih.gov

The nature of the substituent on the aniline nitrogen can influence the nucleophilicity of the aromatic ring and, consequently, the efficiency of the cyclization. nih.gov The resulting halo-substituted quinoline can then serve as a precursor for further functionalization to introduce the desired bromomethyl group at the 2-position. This might involve a series of steps, including metal-catalyzed cross-coupling reactions to install a methyl group, followed by radical bromination.

In some cases, the electrophilic cyclization can directly lead to the formation of a fused heterocyclic system that can be subsequently converted to the target bromomethylated quinoline. For instance, the bromination of N-allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid leads to the formation of a 2-bromomethyl-dihydrooxazolo[3,2-a]quinolinium bromide salt. researchgate.net This demonstrates the potential of electrophilic cyclization to create complex heterocyclic structures that can be precursors to the desired quinoline derivatives.

Reactivity and Transformation Pathways of 2 Bromomethyl 4 Methylquinoline

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromine atom in the bromomethyl group of 2-(bromomethyl)-4-methylquinoline is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is the basis for a range of substitution reactions, enabling the introduction of various functional groups.

Alkylation and Arylation Reactions

The bromomethyl group can readily undergo alkylation and arylation reactions. For instance, in the presence of a suitable base, it can react with nucleophiles to form new carbon-carbon bonds. While specific examples of direct alkylation and arylation of this compound are not extensively detailed in the provided search results, the general reactivity pattern of similar benzylic halides suggests its utility in such transformations. The synthesis of 4-benzylpyridines through the Pd-catalyzed C(sp³)–H arylation of 4-picoline with aryl halides demonstrates a related transformation, highlighting the potential for similar reactions involving the activated methyl group of quinoline (B57606) derivatives. rsc.org

Conversion to Hydroxymethyl, Alkoxymethyl, and Aminomethyl Derivatives

Nucleophilic substitution of the bromide with oxygen and nitrogen nucleophiles provides straightforward access to hydroxymethyl, alkoxymethyl, and aminomethyl derivatives. Research has shown that treatment of a related compound, 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline hydrobromide, with various nucleophiles affords the corresponding 2-hydroxymethyl-, 2-alkoxymethyl-, and 2-dialkylaminomethyl-4-methylfuro[3,2-c]quinolines in high yields (83-98%). researchgate.net This indicates that the bromomethyl group on the quinoline scaffold is highly susceptible to substitution by alkoxides and amines.

These transformations are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction. The choice of nucleophile and reaction conditions allows for the synthesis of a diverse library of quinoline derivatives with potential applications in medicinal chemistry and materials science.

Cyclization and Annulation Reactions Forming Fused Heterocyclic Systems

The reactivity of the bromomethyl group, often in concert with other functional groups on the quinoline ring, enables the construction of various fused heterocyclic systems. These reactions are of significant interest as they lead to complex polycyclic structures that are often found in biologically active natural products and synthetic compounds.

Synthesis of Furo[3,2-c]quinoline Derivatives

Furo[3,2-c]quinolines are a class of heterocyclic compounds with a wide range of biological activities. The synthesis of these derivatives can be achieved through intramolecular cyclization reactions involving a quinoline precursor bearing a suitable side chain. One approach involves the electrophilic intramolecular heterocyclization of 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol with bromine, which leads to the formation of 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline hydrobromide. researchgate.net This intermediate can then be further functionalized.

Another strategy involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols, which can lead to the formation of furo[3,2-c]quinolones through a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure. nih.gov

| Precursor | Reagents/Conditions | Product | Yield | Reference |

| 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol | Bromine | 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline hydrobromide | Not specified | researchgate.net |

| 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols | Acid catalyst | Furo[3,2-c]quinolones | Moderate to high | nih.gov |

Formation of Pyranoquinolines

Pyranoquinolines represent another important class of fused heterocyclic systems. Their synthesis can be achieved through various cyclization strategies. An acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols can lead to pyrano[3,2-c]quinolones via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization. nih.gov These compounds are constituents of many alkaloids from the Rutaceae family and exhibit interesting pharmacological properties. researchgate.net

| Starting Materials | Reaction Type | Product | Reference |

| 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols | Acid-catalyzed tandem reaction | Pyrano[3,2-c]quinolones | nih.gov |

Construction of Isoindolin-1-one (B1195906) and Other Fused Quinoline Systems

The versatility of quinoline derivatives extends to the synthesis of other complex fused systems. While the direct use of this compound in the synthesis of isoindolin-1-one is not explicitly described in the provided results, related reactions highlight the potential for such transformations. For example, the catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles leads to the stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. rsc.org This type of reaction, which proceeds through a cycloadduct intermediate, showcases the potential for building complex structures fused to the quinoline core.

Metal-Catalyzed Coupling and Functionalization Reactions

The presence of the bromomethyl group makes this compound an excellent substrate for a variety of metal-catalyzed reactions, enabling carbon-carbon and carbon-heteroatom bond formation.

Applications in Horner-Wadsworth-Emmons and Arbuzov Reactions

The transformation of this compound into alkenes can be efficiently achieved through a two-step process involving the Arbuzov reaction followed by the Horner-Wadsworth-Emmons (HWE) reaction.

The initial step is the Arbuzov reaction , where the bromomethyl group reacts with a trialkyl phosphite, such as triethyl phosphite, to form a diethyl (4-methylquinolin-2-yl)methylphosphonate. This reaction converts the bromo-substituent into a phosphonate (B1237965) ester, which is the key intermediate for the subsequent olefination.

This phosphonate is then employed in the Horner-Wadsworth-Emmons reaction . rsc.orgresearchgate.net The phosphonate is deprotonated with a base to generate a stabilized phosphonate carbanion. This nucleophilic carbanion then reacts with an aldehyde or ketone. The resulting intermediate collapses to form an alkene, predominantly with an (E)-stereochemistry, and a water-soluble dialkyl phosphate (B84403) byproduct that is easily removed. rsc.org This sequence provides a reliable method for extending the carbon chain at the 2-position of the quinoline ring and synthesizing various styryl-type derivatives. While some complex distyrylquinolines have been prepared via one-pot successive Arbuzov/HWE reactions, the precursors used were different quinoline derivatives. Current time information in Bangalore, IN.

Table 1: Horner-Wadsworth-Emmons Reaction Overview

| Feature | Description |

|---|---|

| Reaction | Converts phosphonate-stabilized carbanions and aldehydes/ketones to alkenes. |

| Key Reagent | Stabilized phosphonate carbanion. |

| Substrate | Aldehydes or ketones. |

| Primary Product | Predominantly (E)-alkenes. rsc.orgresearchgate.net |

| Advantage | The dialkylphosphate salt byproduct is easily removed by aqueous extraction. rsc.org |

Direct Alkylation via Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful methodology for forging C-C bonds under mild conditions. nih.gov These methods can be applied to the functionalization of heterocyclic compounds like quinolines. One such approach is the direct alkylation of heteroarenes. researchgate.netorganic-chemistry.org

In a typical reaction, a photocatalyst, upon excitation by visible light, can generate alkyl radicals from suitable precursors like unactivated bromoalkanes. organic-chemistry.org These nucleophilic alkyl radicals can then add to protonated heteroarenes in a process analogous to the Minisci reaction. nih.gov This strategy allows for the direct C-H alkylation of the quinoline ring system of this compound. Alternatively, photoredox methods can be employed to generate radicals from other sources which could then be coupled to the quinoline core. For instance, α-hydroxy radicals generated from alcohols can add to protonated heteroarenes to achieve alkylation. nih.gov

Table 2: Principles of Photoredox Catalysis for Alkylation

| Principle | Mechanism |

|---|---|

| Activation | A photocatalyst absorbs visible light and becomes excited. nih.gov |

| Radical Generation | The excited photocatalyst facilitates single electron transfer to or from a substrate (e.g., an alkyl halide) to generate a radical intermediate. nih.gov |

| Coupling | The generated radical adds to the (hetero)aromatic ring to form a new C-C bond. organic-chemistry.org |

| Conditions | Typically mild, often performed at room temperature. organic-chemistry.org |

Strategies Involving Magnesiation of Quinoline Derivatives

While the bromomethyl group is typically reactive towards Grignard reagents or would undergo coupling under magnesiation conditions, the quinoline ring itself can be functionalized using specialized magnesiation techniques. These methods generally apply to halo-substituted quinolines rather than halo-alkyl derivatives.

For instance, the reaction of bromoquinolines with magnesium-based reagents like i-PrMgCl·LiCl can achieve a halogen-magnesium exchange, selectively forming a magnesiated quinoline intermediate. nih.gov The position of magnesiation depends on the starting dibromoquinoline isomer. For example, 2,3-dibromoquinoline (B82864) undergoes exchange selectively at the 3-position, while 2,4-dibromoquinoline (B189380) reacts at the 4-position. nih.gov These Grignard intermediates are powerful nucleophiles that can be trapped with various electrophiles, such as tosyl cyanide or ethyl cyanoformate, to introduce cyano or ester functionalities onto the quinoline core. nih.gov This highlights a pathway for functionalizing the aromatic system of quinoline derivatives, complementary to reactions at the bromomethyl side chain.

Advanced Derivatization Strategies

The reactivity of this compound makes it a valuable starting material for synthesizing more complex molecules with specific structural and photophysical properties.

Synthesis of Distyrylquinolines

Distyrylquinolines are compounds featuring styryl groups at two positions on the quinoline core, often exhibiting interesting photophysical properties. This compound is a logical precursor for the synthesis of 2,4-distyrylquinolines.

A common strategy involves converting the bromomethyl group into a more reactive intermediate suitable for olefination, as discussed in the Horner-Wadsworth-Emmons section. The resulting (4-methylquinolin-2-yl)methylphosphonate can react with an aromatic aldehyde to install the first styryl group at the 2-position. Subsequently, the 4-methyl group can be activated for a condensation reaction, for example, a Knoevenagel-type condensation with another aromatic aldehyde, to form the second styryl group. Current time information in Bangalore, IN.acs.org This sequential approach allows for the controlled synthesis of both symmetric and unsymmetric distyrylquinolines.

Preparation of Quinoline-Coumarin Hybrids

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. Quinoline-coumarin hybrids have attracted significant attention for their diverse biological activities. researchgate.netnih.gov The electrophilic nature of the bromomethyl group in this compound makes it ideal for linking to a coumarin (B35378) scaffold.

A straightforward method for this hybridization is through etherification. The reaction of this compound with a hydroxycoumarin, such as 4-hydroxycoumarin (B602359) or 7-hydroxycoumarin, under basic conditions (e.g., in the presence of potassium carbonate) leads to the formation of a stable ether linkage. nih.gov This Williamson ether synthesis is a high-yielding and versatile method for covalently connecting the quinoline and coumarin moieties, providing access to a library of hybrid compounds for biological screening. acs.org

Mechanistic Investigations in the Chemistry of 2 Bromomethyl 4 Methylquinoline

Unraveling Reaction Mechanisms: Radical and Ionic Pathways

The C-Br bond at the benzylic-like position of 2-(bromomethyl)-4-methylquinoline is the primary site of its reactivity. Transformations involving this group can proceed through distinct mechanistic routes, principally ionic or free radical pathways.

Ionic Pathways: Ionic pathways involve the formation of charged intermediates. For this compound, nucleophilic substitution is a common reaction type that proceeds via ionic mechanisms. ucalgary.ca These are typically classified as either S_N1 (Substitution Nucleophilic Unimolecular) or S_N2 (Substitution Nucleophilic Bimolecular).

S_N2 Mechanism: This is a concerted, single-step process where a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.orglibretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics. libretexts.org Given that this compound is a primary benzylic-type halide, the S_N2 pathway is often favored, especially with strong nucleophiles and in polar aprotic solvents. ucalgary.ca The reaction proceeds via a backside attack by the nucleophile, leading to an inversion of stereochemical configuration if the carbon were chiral. libretexts.org

S_N1 Mechanism: This two-step mechanism involves the initial, slow dissociation of the bromide ion to form a resonance-stabilized benzylic carbocation. ucalgary.ca This carbocation is then rapidly attacked by a nucleophile. The resonance stabilization is provided by the adjacent quinoline (B57606) ring. The rate of an S_N1 reaction is dependent only on the concentration of the substrate (first-order kinetics) and is favored by polar protic solvents, weaker nucleophiles, and structural factors that stabilize the carbocation. ucalgary.ca

Reactions of 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines with various nucleophiles have been shown to yield the expected substitution products, consistent with these ionic pathways. rsc.org

Radical Pathways: Alternatively, reactions can be initiated to proceed via a free radical mechanism. This typically occurs under conditions involving heat or light and the presence of a radical initiator. In the context of benzylic bromides, a well-known example is free radical bromination, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. masterorganicchemistry.com While this compound already possesses the bromo group, subsequent reactions could potentially be designed to proceed through a radical mechanism. For instance, certain organometallic coupling reactions or reductions might involve single-electron transfer (SET) steps, generating a quinolinyl-methyl radical intermediate. Reactions involving free radicals are characterized by initiation, propagation, and termination steps. masterorganicchemistry.comnowgongcollege.edu.in

The choice between an ionic and a radical pathway is heavily influenced by the reaction conditions, including the nature of the reactants, solvent, temperature, and the presence or absence of initiators or catalysts.

Theoretical and Computational Chemistry Approaches (e.g., DFT Studies)

Theoretical and computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the structural properties and reaction mechanisms of complex molecules like this compound. nih.gov DFT allows for the calculation of a molecule's electronic structure, providing insights into its stability, reactivity, and spectroscopic properties. nih.govnih.gov

For quinoline derivatives, DFT studies are widely employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, bond lengths, and bond angles. nih.govresearchgate.net

Analyze Vibrational Spectra: Calculate harmonic and anharmonic vibrational frequencies, which can be compared with experimental data from FTIR and Raman spectroscopy to confirm structural assignments. researchgate.netresearchgate.net

Investigate Electronic Properties: Studies on frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The energy gap between HOMO and LUMO helps to determine the molecule's kinetic stability and chemical reactivity. arabjchem.org

Map Electrostatic Potential: Molecular Electrostatic Potential (MEP) surfaces identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for electrophilic and nucleophilic attack. arabjchem.org

Calculate Quantum-Molecular Descriptors: Properties such as ionization potential, electron affinity, chemical hardness, softness, and electrophilicity index can be derived from DFT calculations to quantify reactivity. nih.govrsc.org

Model Reaction Pathways: DFT can be used to calculate the energies of reactants, products, intermediates, and transition states, allowing for the mapping of reaction energy profiles and determination of activation barriers. This provides mechanistic insights into whether a reaction is likely to proceed and via which pathway. researchgate.net

While specific DFT studies on this compound are not broadly published, the methods are extensively applied to analogous quinoline and benzylic bromide systems. researchgate.netnih.gov These studies typically use a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)) to perform calculations. researchgate.netarabjchem.orgrsc.org

| Computational Method | Basis Set Example | Calculated Property | Insight Provided |

|---|---|---|---|

| DFT (e.g., B3LYP) | 6-311++G(d,p) | Optimized Geometry | Provides stable 3D structure, bond lengths, and angles. arabjchem.orgnih.gov |

| DFT (e.g., B3LYP) | 6-31+G(d,p) | Frontier Molecular Orbitals (HOMO-LUMO) | Indicates chemical reactivity and kinetic stability. nih.gov |

| TD-DFT | 6-31G'(d,p) | UV-Vis Absorption Spectra | Predicts electronic transitions and optical properties. nih.govrsc.org |

| DFT (e.g., B3LYP) | 6-311++G(d,p) | Molecular Electrostatic Potential (MEP) | Identifies sites for nucleophilic and electrophilic attack. arabjchem.org |

| NBO Analysis | 6-311++G(d,p) | Natural Bond Orbital (NBO) Analysis | Investigates hyper-conjugative interactions and charge delocalization. arabjchem.org |

Stereochemical and Regiochemical Control Studies

Controlling the stereochemistry and regiochemistry of reactions is paramount in organic synthesis for obtaining a specific, desired product.

Stereochemical Control: Stereochemistry is relevant when reactions occur at a chiral center or create one. The carbon of the bromomethyl group in this compound is prochiral. In nucleophilic substitution reactions, the mechanism dictates the stereochemical outcome.

S_N2 Reactions: As previously mentioned, the S_N2 mechanism proceeds via backside attack. If the starting material were chiral, this would lead to a complete inversion of the stereocenter's configuration. libretexts.org

S_N1 Reactions: The S_N1 mechanism involves a planar carbocation intermediate. The incoming nucleophile can attack this intermediate from either face with equal probability, typically leading to a racemic mixture (a 50:50 mix of both enantiomers) if a new stereocenter is formed. libretexts.org

Therefore, achieving stereochemical control in reactions at the bromomethyl group requires selecting conditions that strongly favor one mechanistic pathway over the other.

Regiochemical Control: Regiochemistry deals with the position at which a reaction occurs on a molecule with multiple potential reaction sites. This compound has two main regions of reactivity: the bromomethyl group and the quinoline ring system itself.

Functionalization at the Bromomethyl Group: Reactions with most nucleophiles will preferentially occur at the highly electrophilic carbon of the bromomethyl group, displacing the bromide. This is a standard nucleophilic substitution. rsc.org

Functionalization of the Quinoline Ring: Direct functionalization of the quinoline ring, such as through C-H activation, is more complex. The inherent electronic properties of the quinoline ring direct incoming electrophiles or other reagents to specific positions. However, modern synthetic methods often use transition metal catalysts and directing groups to override the natural reactivity and achieve regioselectivity at otherwise inaccessible positions (e.g., C2, C5, C8). mdpi.comrsc.org For instance, palladium-catalyzed C-H olefination and rhodium-catalyzed C-8 alkylation have been developed for quinoline N-oxides. mdpi.comrsc.org Ligand-controlled hydroboration can also achieve regioselective modification at the 5,6- or 5,8-positions of the quinoline core. nih.gov

Controlling regioselectivity involves a careful choice of reagents, catalysts, and reaction conditions to direct the transformation to either the side chain or a specific position on the heterocyclic ring. researchgate.net

Kinetic Analysis of Transformation Processes

Kinetic analysis, the study of reaction rates, is a fundamental tool for elucidating reaction mechanisms. By measuring how the rate of a reaction changes in response to variations in reactant concentrations, temperature, or other parameters, one can determine the reaction order and infer the nature of the rate-determining step.

For the nucleophilic substitution reactions of this compound, kinetic studies can distinguish between S_N1 and S_N2 pathways.

Kinetic studies on the reactions of substituted benzyl (B1604629) bromides with various nucleophiles provide a good model for the behavior of this compound. For example, the reaction of benzyl bromide with benzylamines in methanol (B129727) was found to follow second-order kinetics, consistent with an S_N2 mechanism. researchgate.net Such studies also reveal the influence of substituents on the reaction rate. Electron-donating groups on the nucleophile increase its reactivity and accelerate the reaction, while electron-withdrawing groups decrease its nucleophilicity and slow the reaction down. researchgate.net This relationship can often be quantified using the Hammett equation.

| Substituent on Nucleophile (Benzylamine) | Electronic Effect | Effect on Nucleophilicity | Relative Reaction Rate |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-donating | Increase | Increases |

| -CH₃ (Methyl) | Electron-donating | Increase | Increases |

| -H (None) | Reference | Reference | Reference |

| -Cl (Chloro) | Electron-withdrawing | Decrease | Decreases |

| -NO₂ (Nitro) | Strongly electron-withdrawing | Decrease | Decreases |

By conducting similar kinetic experiments on this compound, chemists can confirm the dominant reaction mechanism under specific conditions and quantitatively assess how modifications to the nucleophile or the quinoline ring itself impact the transformation process.

Role of 2 Bromomethyl 4 Methylquinoline As a Versatile Synthetic Intermediate

Building Block for Diverse Quinoline (B57606) Scaffolds

The primary role of 2-(bromomethyl)-4-methylquinoline in synthesis is that of a versatile electrophilic building block. The carbon atom of the bromomethyl group is susceptible to attack by a wide range of nucleophiles, leading to the formation of a new carbon-nucleophile bond through a substitution reaction. This reactivity allows for the direct and efficient introduction of diverse functional groups at the 2-position of the quinoline scaffold.

This strategy is fundamental to creating libraries of related compounds where only the substituent at the 2-position is varied, a common approach in drug discovery to probe structure-activity relationships. A variety of nucleophiles can be employed in these reactions, each leading to a distinct class of quinoline derivatives. While a related compound, 4-(bromomethyl)-1,2-dihydro-2,2-dimethylquinoline, has been shown to react with various nucleophiles rsc.org, the principle applies directly to this compound.

Table 1: Exemplary Nucleophilic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Resulting 2-Substituent | Product Class |

|---|---|---|---|

| Oxygen | Hydroxide (H₂O), Alcohols (R-OH) | -CH₂OH, -CH₂OR | Alcohols, Ethers |

| Nitrogen | Ammonia (NH₃), Amines (R-NH₂) | -CH₂NH₂, -CH₂NHR | Primary, Secondary Amines |

| Sulfur | Thiols (R-SH) | -CH₂SR | Thioethers |

| Carbon | Cyanide (CN⁻) | -CH₂CN | Nitriles |

| Azide | Sodium Azide (NaN₃) | -CH₂N₃ | Azides |

Precursor for Advanced Heterocyclic Compounds and Libraries

Beyond simple substitution, this compound is a key precursor for constructing more complex, fused heterocyclic systems. The initial product of a nucleophilic substitution can be designed to contain a second reactive group that subsequently undergoes an intramolecular cyclization, forging a new ring fused to the original quinoline structure. This powerful strategy, known as a domino reaction or cascade synthesis, allows for the rapid assembly of intricate polycyclic molecules from a relatively simple starting material.

A notable example of this approach is seen in the synthesis of furo[3,2-c]quinolines. Research has demonstrated that the electrophilic intramolecular heterocyclization of a related quinoline derivative results in the formation of a 2-bromomethyl-furo[3,2-c]quinoline core. This intermediate can then be treated with various nucleophiles to yield a range of 2-substituted furo[3,2-c]quinolines, such as 2-hydroxymethyl-, 2-alkoxymethyl-, and 2-dialkylaminomethyl derivatives researchgate.net. This methodology highlights how the bromomethyl group is instrumental not only in forming the fused ring but also in providing a site for further diversification.

This principle can be extended to synthesize other fused systems, such as:

Indolo[3,2-c]quinolines: By reacting with an appropriate aniline (B41778) derivative, subsequent cyclization can lead to the formation of the indole (B1671886) ring system fused to the quinoline core. The synthesis of such tetracyclic structures is of significant interest due to their biological activities nih.gov.

Pyrrolo[1,2-a]quinolines: Using a nucleophile that also contains a suitable group for a subsequent cyclization can lead to the formation of a five-membered pyrrole (B145914) ring.

Table 2: Formation of Fused Heterocycles

| Fused System | Synthetic Strategy | Key Reaction Type |

|---|---|---|

| Furo[3,2-c]quinoline | Reaction with an oxygen nucleophile followed by intramolecular cyclization | Intramolecular Hetero-Diels-Alder or SN2' |

| Indolo[3,2-c]quinoline | Reaction with substituted anilines followed by palladium-catalyzed C-N coupling | Nucleophilic Substitution / Buchwald-Hartwig Amination |

| Pyrrolo[1,2-a]quinoline | Reaction with pyrrole or a suitable amino-alcohol followed by cyclization | Nucleophilic Substitution / Pictet-Spengler type reaction |

Strategic Intermediate for Derivatives with Potential Applications

The ultimate goal of synthesizing diverse quinoline scaffolds and complex heterocyclic compounds is often the discovery of new molecules with valuable applications, particularly in medicine. The quinoline core is a well-established pharmacophore found in numerous approved drugs, including antimalarials (Chloroquine), anticancer agents (Gefitinib), and antibacterials (Ciprofloxacin) nih.gov. Derivatives synthesized from this compound are therefore of significant interest as candidates for new therapeutic agents.

The ability to easily modify the 2-position allows for the strategic design of molecules that can interact with specific biological targets. For instance, novel 2-substituted quinoline derivatives have been synthesized and tested for their antiproliferative activity against various cancer cell lines, with some compounds showing potent inhibitory effects nih.gov. Similarly, quinoline-based compounds have been investigated as inhibitors of microbial DNA gyrase, demonstrating their potential as a new class of antibiotics nih.gov.

The derivatives accessible from this compound can be explored for a wide range of biological activities, as summarized below.

Table 3: Potential Applications of Quinoline Derivatives

| Derivative Class | Potential Application | Rationale/Example |

|---|---|---|

| 2-(Arylvinyl)quinolines | Anticancer | Known to exhibit potent antiproliferative activity against various tumor cell lines nih.gov. |

| 2-(Aminoalkyl)quinolines | Antimalarial, Immunostimulatory | Analogs of Chloroquine have shown significant bioactivity nih.gov. |

| Quinoline carbohydrazides | Antibacterial, Antifungal | Act as inhibitors of microbial DNA gyrase and topoisomerase nih.gov. |

| Fused Indoloquinolines | Anticancer, Antiviral | Polycyclic aromatic systems often exhibit DNA-intercalating properties nih.gov. |

Characterization Methodologies in Research on the Chemical Compound

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

Spectroscopic techniques are fundamental tools for elucidating the molecular structure of "2-(Bromomethyl)-4-methylquinoline". Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the hydrogen and carbon framework of the molecule. Infrared (IR) spectroscopy is used to identify the functional groups present, and mass spectrometry (MS) determines the molecular weight and fragmentation pattern of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectra are crucial for confirming the structure of "this compound". In a typical ¹H NMR spectrum, the chemical shifts (δ) of the protons provide insights into their chemical environment. For instance, the protons of the methyl group (-CH₃) and the bromomethyl group (-CH₂Br) would appear at distinct chemical shifts, and the aromatic protons on the quinoline (B57606) ring would exhibit complex splitting patterns.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in "this compound" would give a distinct signal. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, or attached to a heteroatom).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups within a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands corresponding to C-H stretching and bending vibrations for both the aromatic and aliphatic portions of the molecule. Additionally, vibrations associated with the C=C and C=N bonds of the quinoline ring would be present. The C-Br stretching vibration would also be a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of "this compound" and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. rsc.orgnih.gov The fragmentation pattern observed in the mass spectrum can further confirm the structure by showing the loss of specific fragments, such as a bromine atom or a methyl group.

Table 1: Illustrative Spectroscopic Data for Quinoline Derivatives

| Technique | Compound | Key Observations | Reference |

|---|---|---|---|

| ¹H NMR | 4-methylquinolin-2(1H)-one | δ 2.52 (s, 3H, -CH₃), 6.61 (s, 1H), 7.15-7.68 (m, 4H, Ar-H), 12.88 (s, 1H, NH) | rsc.org |

| ¹³C NMR | 4-methylquinolin-2(1H)-one | δ 19.19, 116.74, 120.43, 122.49, 124.35, 130.50, 138.29, 149.34, 164.56 | rsc.org |

| HRMS | 4-(hydroxymethyl)quinolin-2(1H)-one | m/z (ESI) calculated for [M+H]⁺: 176.0706, measured: 176.0719 | rsc.org |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a newly synthesized compound like "this compound". This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, and bromine) in the compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₁₁H₁₀BrN). A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition. mdpi.com

Table 2: Theoretical Elemental Composition of this compound (C₁₁H₁₀BrN)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 11 | 132.11 | 55.95 |

| Hydrogen (H) | 1.01 | 10 | 10.10 | 4.28 |

| Bromine (Br) | 79.90 | 1 | 79.90 | 33.84 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 5.93 |

| Total | 236.12 | 100.00 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If "this compound" can be obtained in a single crystal form, X-ray diffraction analysis can provide definitive information about its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is considered the gold standard for structural elucidation. nih.gov

For example, the crystal structure of a related compound, 3-bromomethyl-2-chloro-quinoline, was determined to be in the triclinic crystal space group P'1. researchgate.net Such data is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.

Table 3: Illustrative Crystallographic Data for a Quinoline Derivative

| Parameter | Value for 3-bromomethyl-2-chloro-quinoline | Reference |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P'1 | researchgate.net |

| Unit Cell Dimensions | a=6.587(2), b=7.278(3), c=10.442(3) Å, α= 83.59(3)°, β= 75.42(2)°, γ= 77.39(3)° | researchgate.net |

| Volume (V) | 471.9(3) ų | researchgate.net |

| Z | 2 | researchgate.net |

Chromatographic Techniques for Synthesis Monitoring and Purification

Chromatographic techniques are essential for monitoring the progress of the synthesis of "this compound" and for its purification.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid technique used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, researchers can visualize the disappearance of reactants and the appearance of the product. This allows for the determination of the optimal reaction time. mdpi.com

Column Chromatography

Column chromatography is a preparative technique used to purify the synthesized "this compound" from any unreacted starting materials, by-products, or other impurities. rsc.org The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or a mixture of solvents (the mobile phase) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the isolation of the pure compound. rsc.orgmdpi.com

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

GC and HPLC are more advanced chromatographic techniques that can be used for both qualitative and quantitative analysis. They can be employed to assess the purity of the final product with high accuracy. When coupled with a mass spectrometer (GC-MS or LC-MS), these techniques can also provide structural information about the compound and any impurities present. nih.govmdpi.com

Emerging Research Directions and Future Perspectives

Development of Sustainable and Efficient Synthetic Protocols

The drive towards environmentally benign and resource-efficient chemical manufacturing has spurred research into greener synthetic routes for 2-(bromomethyl)-4-methylquinoline and its derivatives.

Novel Catalytic Systems for Functionalization

The functionalization of the quinoline (B57606) ring system, including the introduction of the bromomethyl group, is a critical area of research. researchgate.net Transition metal catalysis, particularly with metals like palladium and rhodium, has been instrumental in developing methods for C-H bond activation, allowing for the direct and regioselective modification of the quinoline core. researchgate.netnih.govmdpi.comresearchgate.net The development of novel catalytic systems that can operate under milder conditions, with higher selectivity and turnover numbers, is a key objective. researchgate.net For example, copper-catalyzed reactions have shown promise in the C2-alkylation of quinoline N-oxides, a related transformation. mdpi.com Future research will likely focus on discovering new catalysts that can directly and efficiently mediate the bromomethylation of 4-methylquinoline (B147181), potentially avoiding multi-step sequences. nih.gov

Chemo- and Regioselective Functionalization Strategies

The this compound molecule possesses multiple reactive sites, making selective functionalization a significant challenge. The development of strategies that can precisely target a specific position on the quinoline ring or the bromomethyl group is crucial for the synthesis of well-defined derivatives.

Researchers are exploring various techniques to achieve this control. One approach involves the use of directing groups that can guide a catalyst to a specific C-H bond on the quinoline nucleus. researchgate.netnih.gov Another strategy relies on the careful choice of reagents and reaction conditions to favor one reaction pathway over another. For instance, magnesiation followed by reaction with an electrophile has been used for the regioselective functionalization of quinolines. acs.orgscite.ai The ability to selectively functionalize either the bromomethyl group or a specific position on the quinoline ring opens up possibilities for creating a diverse range of molecules with distinct properties. acs.orgscite.ai

Computational Design for Predictable Reactivity and Compound Discovery

Computational chemistry is becoming an increasingly powerful tool in modern drug discovery and materials science. In the context of this compound, computational models can be used to predict its reactivity and to design novel derivatives with desired properties.

By employing quantum mechanical calculations and molecular modeling, researchers can gain insights into the electronic structure and reactivity of the molecule. This knowledge can help in predicting the most likely sites for reaction and in designing catalysts that can achieve a desired transformation. scite.ai Furthermore, virtual screening of libraries of potential derivatives can be used to identify compounds with a high probability of exhibiting a specific biological activity or material property. This in-silico approach can significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates, saving time and resources.

Exploration in Chemical Biology and Materials Science

The inherent reactivity of the bromomethyl group makes this compound an attractive probe for exploring biological systems and a versatile building block for new materials.

In chemical biology, the bromomethyl group can react with nucleophilic residues in proteins, allowing for its use as a covalent ligand to study protein function. The quinoline scaffold itself is a common motif in biologically active compounds, and derivatives of this compound could be explored as potential therapeutic agents. nih.gov

In materials science, the ability of this compound to undergo polymerization or be incorporated into larger molecular frameworks makes it a candidate for the development of novel polymers and functional materials. For example, quinoline-containing polymers may exhibit interesting photophysical or electronic properties.

Systematic Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

To fully exploit the potential of this compound in drug discovery, systematic structure-activity relationship (SAR) studies are essential. nih.govnih.gov SAR studies involve synthesizing a series of related compounds and evaluating how changes in their chemical structure affect their biological activity. nih.govnih.gov

By systematically modifying different parts of the this compound scaffold, such as the substituents on the quinoline ring or the group attached to the methylene (B1212753) bridge, researchers can identify the key structural features that are responsible for a particular biological effect. nih.govnih.gov This information is crucial for the rational design of more potent and selective drug candidates. For example, studies on related quinoline derivatives have shown that the nature and position of substituents can significantly impact their antiproliferative activity. nih.gov

A comprehensive SAR study on derivatives of this compound could lead to the identification of novel compounds with potential applications in areas such as cancer chemotherapy or infectious diseases. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Bromomethyl)-4-methylquinoline?

- Methodological Answer : The synthesis typically involves quaternization of 4-methylquinoline with bromomethyl-containing reagents. For example, 4-methylquinoline can react with 2-(4-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under reflux in toluene, followed by Knoevenagel condensation with aldehydes (e.g., 3-quinolinecarboxaldehyde). Final purification often involves precipitation in trichloromethane without requiring chromatography . Halogenation steps (e.g., bromination) may also be used to introduce the bromomethyl group, with reaction conditions tailored to ensure regioselectivity .

Q. What characterization techniques are employed to confirm the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To verify substitution patterns and bromine integration.

- HRMS : For precise molecular weight confirmation.

- UV-vis Spectroscopy : To assess electronic transitions and conjugation.

- HPLC : For purity analysis (e.g., ≥95% purity as reported in synthetic protocols) .

Q. How does the bromomethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom acts as a good leaving group, enabling reactions with nucleophiles (e.g., amines, thiols). For example, in the synthesis of aminoquinoline derivatives, bromomethyl-substituted quinolines react with phthalimido-bromo-alkanes under basic conditions to form intermediates, which are subsequently deprotected with hydrazine hydrate . Reaction efficiency depends on solvent polarity and temperature .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination during synthesis, and how can they be addressed?

- Methodological Answer : Regioselectivity is influenced by directing groups and catalysts. For instance, electron-donating groups (e.g., methyl) on the quinoline ring can direct bromination to specific positions. Copper catalysts (e.g., CuBr₂) or Lewis acids (e.g., FeCl₃) may enhance selectivity. Conflicting reports on yields (e.g., 60–90% in halogenation steps) suggest solvent choice (e.g., DMF vs. CHCl₃) and reaction time are critical variables .

Q. How can this compound serve as a building block for drug development?

- Methodological Answer : This compound is a precursor for antimicrobial and anticancer agents. For example:

- Antimicrobial Studies : Fluorinated quinoline derivatives disrupt bacterial DNA gyrase, with MIC values ranging from 0.5–8 µg/mL against E. coli and S. aureus .

- Enzyme Inhibitors : The bromomethyl group facilitates conjugation with bioactive moieties (e.g., trifluoromethyl groups) to enhance binding affinity .

- Case Study : A derivative, 3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline, showed IC₅₀ = 1.2 µM against breast cancer cell lines .

Q. What mechanistic insights exist for copper-catalyzed C–H activation reactions involving this compound?

- Methodological Answer : Copper catalysts (e.g., Cu(OAc)₂) enable direct esterification of quinoline-N-oxides via C–H bond activation. The bromomethyl group stabilizes transition states, with density functional theory (DFT) studies suggesting a radical-mediated pathway. Key evidence includes kinetic isotope effects (KIE = 2.8) and trapping of copper intermediates .

Data Contradictions and Optimization Strategies

Q. Why do reported yields vary in the synthesis of bromomethyl-substituted quinolines?

- Methodological Answer : Discrepancies arise from:

- Purification Methods : Chromatography-free protocols (e.g., precipitation) yield 70–85% purity, while column chromatography achieves >95% but reduces scalability .

- Reagent Stability : Bromomethyl reagents (e.g., BBr₃) degrade under prolonged heating, necessitating inert atmospheres or low-temperature conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.